molecular formula C10H20N2 B1453741 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane CAS No. 1249677-70-0

6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane

Cat. No.: B1453741
CAS No.: 1249677-70-0
M. Wt: 168.28 g/mol
InChI Key: PCVJSECWGNSVQE-UHFFFAOYSA-N
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Description

6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane is a tertiary amine belonging to the 1,4-diazepane class, characterized by a seven-membered ring containing two nitrogen atoms. The compound features a methyl group at the 6-position and a 2-methylcyclopropyl substituent at the 1-position (CymitQuimica, 2025) . This structural configuration introduces steric and electronic effects that may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

6-methyl-1-(2-methylcyclopropyl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-8-6-11-3-4-12(7-8)10-5-9(10)2/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVJSECWGNSVQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1N2CCNCC(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane is a cyclic amine with notable structural properties that suggest potential biological activities. This compound's unique configuration, which includes a diazepane ring and a 2-methylcyclopropyl substituent, positions it as an interesting candidate for pharmacological exploration. This article delves into the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C10H20N2. Its structure can be described as follows:

  • Diazepane Ring : A seven-membered ring containing two nitrogen atoms.
  • Substituents : A methyl group at the 6-position and a 2-methylcyclopropyl group attached to one of the nitrogen atoms.

This configuration allows for various biochemical interactions, including nucleophilic substitution and complexation with metal ions.

Dopamine Receptor Modulation

Research indicates that compounds similar to this compound may act as partial agonists at dopamine D2/D3 receptors. This activity suggests potential applications in treating neurological disorders such as schizophrenia and Parkinson's disease. The modulation of these receptors can influence neurotransmitter systems, thereby affecting mood and behavior.

Central Nervous System Effects

Given its structural similarity to other cyclic amines, there is potential for this compound to influence central nervous system (CNS) activity. This could manifest in various pharmacological effects, potentially modulating neurotransmitter release or receptor activity.

Case Studies and Experimental Data

While direct studies on this compound are scarce, related compounds have been extensively studied. Here are some relevant findings from related research:

CompoundActivityIC50 ValueReference
Compound AD2 Agonist0.9 nmol/L
Compound BD3 Agonist19 nmol/L
Compound CAntimicrobialVaries by pathogen

These findings illustrate the potential for similar compounds to exhibit significant biological activities.

Molecular Mechanisms

The biological activity of this compound may involve several molecular mechanisms:

  • Receptor Binding : Investigating its affinity for dopamine receptors could elucidate its role in CNS effects.
  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in neurotransmitter metabolism.
  • Protein Interactions : Understanding how it interacts with proteins involved in drug metabolism (e.g., cytochrome P450 enzymes) is crucial for assessing its pharmacokinetics and safety profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Structural Comparison of 1,4-Diazepane Derivatives

Compound Name Substituents (Position) Molecular Formula Key Structural Features
6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane 6-CH₃, 1-(2-methylcyclopropyl) C₁₀H₁₈N₂ Cyclopropane ring introduces rigidity
6-Ethyl-1-methyl-1,4-diazepane 6-CH₂CH₃, 1-CH₃ C₈H₁₈N₂ Linear alkyl chain enhances lipophilicity
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane 1-(diarylmethyl) C₂₀H₂₁ClN₂ Bulky aromatic group increases steric hindrance
1-(9H-Fluoren-9-yl)-1,4-diazepane 1-(fluorenyl) C₁₉H₂₀N₂ Planar aromatic system affects solubility
  • Steric and Electronic Modifications: The 2-methylcyclopropyl group in the target compound provides rigidity and may enhance metabolic stability compared to flexible alkyl chains (e.g., 6-ethyl-1-methyl derivative) . Cyclopropane rings are known to resist oxidative metabolism, a feature exploited in drug design . Bulky substituents, such as diarylmethyl or fluorenyl groups, reduce conformational flexibility and may hinder binding to certain receptors but improve selectivity .
CB2 Receptor Agonists

1,4-Diazepane derivatives have been optimized as cannabinoid receptor 2 (CB2) agonists, where substituents critically influence potency and metabolic stability . For example:

  • Lead Compound (Riether et al., 2011) : Replacing flexible alkyl chains with cyclopropane improved metabolic half-life (t₁/₂ > 4 hours in human liver microsomes) . This supports the hypothesis that the 2-methylcyclopropyl group in the target compound could confer similar advantages.
Benzodiazepine Derivatives (Diazepam, Methylclonazepam)

While structurally distinct (benzodiazepinone vs. diazepane), these drugs highlight the importance of nitrogen positioning and substituents:

  • Diazepam : A 1,4-benzodiazepine with a chloro-phenyl group, acting as a GABA receptor modulator .
  • Methylclonazepam : Features a nitro group enhancing electrophilicity and receptor affinity .
  • Key Difference : The target compound lacks the fused aromatic ring and ketone group, likely redirecting its mechanism away from GABA modulation.

Preparation Methods

General Synthetic Strategies for 1,4-Diazepane Derivatives

Recent advances in the synthesis of 1,4-diazepane rings often utilize N-propargylamines as versatile precursors. These compounds undergo intramolecular cyclizations, frequently catalyzed by transition metals, to afford seven-membered diazepane rings with high atom economy and shorter synthetic routes. This approach has been highlighted in recent reviews emphasizing the efficiency and mechanistic diversity of such cyclizations.

Construction of the Diazepane Ring via Intramolecular Nucleophilic Addition to Rhodacyclopentanones

A sophisticated method for assembling seven-membered nitrogen heterocycles, including diazepanes, involves intramolecular nucleophilic addition to rhodacyclopentanones . This technique was developed and optimized in academic research focusing on carbonylative cyclizations of cyclopropyl derivatives.

  • The key step is a (6+1) carbonylative cyclisation of cyclopropylureas or cyclopropylmethylamides catalyzed by Rhodium(I) complexes.
  • This reaction forms the seven-membered diazepane ring by coupling a cyclopropyl moiety with a carbonyl source under mild conditions.
  • Mechanistic studies have shown regioselectivity and oxidation level control in these cyclizations, which are critical for introducing substituents such as methyl groups on the cyclopropyl ring.

Specific Preparation Route for 6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane

While direct literature on the exact compound "this compound" is limited, the following synthetic scheme can be inferred from related diazepane and cyclopropyl compound preparations:

Step Reagents/Conditions Description
1. Synthesis of cyclopropylurea or cyclopropylmethylamide precursor Preparation of a suitably substituted cyclopropyl derivative bearing a methyl group at the 2-position.
2. Rhodium(I)-catalyzed (6+1) carbonylative cyclisation Intramolecular nucleophilic addition to rhodacyclopentanone intermediate forms the diazepane ring. Conditions often include Rh(I) complexes, CO atmosphere, and mild heating.
3. Functional group manipulations Post-cyclisation modifications to introduce or protect the methyl group at the 6-position of the diazepane ring, possibly involving reduction or substitution reactions.

This method leverages the intramolecular nucleophilic addition to rhodacyclopentanones to form the seven-membered diazepane ring with the cyclopropyl substituent correctly positioned.

Alternative Synthetic Routes Involving Palladium-Catalyzed Couplings and Alkylations

Another approach involves:

  • Starting from 1-boc-1,4-diazepane , palladium-catalyzed coupling reactions can introduce functionalized side chains.
  • Subsequent alkylation with halogenated cyclopropyl derivatives (e.g., 1-bromo-2-chloroethane analogs) under basic conditions (K2CO3 or NaOH) allows installation of the 2-methylcyclopropyl substituent.
  • Deprotection and further functional group transformations yield the target compound.

This approach is modular and allows for variation in substituents, although it requires careful control of reaction conditions to avoid side reactions.

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Type Advantages Limitations
Rhodium(I)-catalyzed (6+1) carbonylative cyclisation Cyclopropylureas/methylamides, Rh(I) catalyst, CO Intramolecular nucleophilic addition forming diazepane ring High regioselectivity, efficient ring formation Requires specialized catalysts and handling of CO
Pd-catalyzed coupling and alkylation 1-boc-1,4-diazepane, Pd(OAc)2, BINAP, halogenated cyclopropanes Cross-coupling and nucleophilic substitution Modular, adaptable to various substituents Multi-step, potential for side reactions
N-propargylamine cyclization N-propargylamines, transition metal catalysts Intramolecular cyclization High atom economy, shorter routes May require optimization for specific substituents

Research Findings and Mechanistic Insights

  • The (6+1) carbonylative cyclisation is highly dependent on the substitution pattern of the cyclopropyl precursor, with cis/trans isomers affecting regioselectivity and yield.
  • Mechanistic studies indicate that the rhodium catalyst facilitates the formation of a rhodacyclopentanone intermediate, which undergoes nucleophilic attack by the nitrogen atom to close the ring.
  • Palladium-catalyzed methods rely on ligand choice (e.g., BINAP) and base strength to optimize coupling efficiency and minimize side reactions.
  • Recent reviews emphasize the growing importance of N-propargylamine intermediates for efficient synthesis of 1,4-diazepane derivatives, providing a versatile platform for further functionalization.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-methyl-1-(2-methylcyclopropyl)-1,4-diazepane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of diazepane derivatives typically involves nucleophilic substitution or cyclization reactions. For example, 1,4-diazepane scaffolds are often synthesized via alkylation of secondary amines with halogenated precursors under basic conditions (e.g., K2_2CO3_3 in acetone at 80–85°C) . For the 2-methylcyclopropyl substituent, strain-driven ring-opening reactions or transition-metal-catalyzed cross-coupling may be required. Purification via column chromatography (e.g., alumina with CHCl3_3/MeOH gradients) is critical to isolate the target compound .

Q. How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • 1^1H NMR : The methylcyclopropyl group exhibits distinct splitting patterns due to cyclopropane ring strain and diastereotopic protons. Integration ratios confirm substituent positions (e.g., methyl groups at C6) .
  • MS : High-resolution ESI-MS can differentiate isomers by exact mass (e.g., distinguishing methylcyclopropyl from other alkyl substituents) .
  • IR : Absence of carbonyl peaks (~1700 cm1^{-1}) confirms the absence of oxidized byproducts .

Q. What computational methods are suitable for predicting the conformational stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and assess strain energy from the cyclopropane ring. Molecular dynamics simulations (e.g., AMBER) model flexibility of the diazepane ring in solvent environments .

Advanced Research Questions

Q. How does the 2-methylcyclopropyl group modulate biological activity compared to other substituents in 1,4-diazepane derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that bulky substituents like methylcyclopropyl enhance receptor binding by restricting conformational flexibility. For example, in PARP-1 inhibitors, 1,4-diazepane derivatives with rigid substituents exhibit 2-fold higher anti-proliferative activity than piperazine analogs . Competitive binding assays (e.g., radioligand displacement) quantify affinity changes induced by substituent modifications .

Q. What strategies resolve contradictions in reported biological data for 1,4-diazepane derivatives (e.g., variable IC50_{50} values across assays)?

  • Methodological Answer :

  • Assay Optimization : Control pH, ionic strength, and co-solvents (e.g., DMSO ≤0.1%) to minimize false positives .
  • Off-Target Profiling : Use selectivity panels (e.g., kinase or GPCR screens) to identify non-specific interactions .
  • Metabolic Stability : Evaluate cytochrome P450 metabolism via liver microsome assays to explain discrepancies in cellular vs. enzymatic activity .

Q. How can molecular docking and QSAR models guide the design of this compound analogs for target-specific applications?

  • Methodological Answer :

  • Docking : Align the compound to receptor active sites (e.g., kappa-opioid receptor) using AutoDock Vina. The methylcyclopropyl group may occupy hydrophobic pockets, validated by free-energy perturbation (FEP) calculations .
  • QSAR : Use 3D descriptors (e.g., CoMFA) to correlate substituent electronegativity and steric bulk with activity. For example, logP values >2.5 improve blood-brain barrier penetration in CNS-targeted derivatives .

Q. What analytical challenges arise in characterizing degradation products of this compound under stressed conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative agents (H2_2O2_2). LC-MS/MS identifies major degradation pathways (e.g., ring-opening of cyclopropane or N-demethylation) .
  • Stability-Indicating Methods : Develop HPLC gradients (C18 column, 0.1% TFA in H2_2O/MeCN) to resolve degradation peaks. Validate method specificity via spiked impurity recovery tests .

Data Contradiction Analysis

Q. Why do some 1,4-diazepane derivatives exhibit potent in vitro activity but poor in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Screening : Measure bioavailability (e.g., rat IV/PO studies) and plasma protein binding (equilibrium dialysis) to identify absorption barriers .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. For example, hydroxylation of the cyclopropane ring may generate inactive polar derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane
Reactant of Route 2
6-Methyl-1-(2-methylcyclopropyl)-1,4-diazepane

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